3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-[2-(trifluoromethyl)phenyl]propanamide
Description
3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-[2-(trifluoromethyl)phenyl]propanamide is an organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O3S/c1-16-6-11-18(12-7-16)28-32(30,31)19-13-8-17(9-14-19)10-15-22(29)27-21-5-3-2-4-20(21)23(24,25)26/h2-9,11-14,28H,10,15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZREXDUHIZLBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-[2-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the sulfonation of 4-methylphenylamine followed by coupling with 4-bromophenylpropanoic acid. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-[2-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group and has similar applications in medicinal chemistry.
4-(trifluoromethyl)acetophenone: This compound also contains the trifluoromethyl group and is used in organic synthesis and as an intermediate in pharmaceuticals.
Uniqueness
3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-[2-(trifluoromethyl)phenyl]propanamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
